![molecular formula C₁₈H₁₇Cl₂F₂N₄OS B560028 Afuresertib CAS No. 1047644-62-1](/img/structure/B560028.png)
Afuresertib
Übersicht
Beschreibung
Afuresertib is an orally bioavailable, selective, ATP-competitive, and potent pan-Akt kinase inhibitor . It belongs to the class of organic compounds known as amphetamines and derivatives . It has shown favorable safety, pharmacokinetics, and clinical activity in multiple myeloma .
Molecular Structure Analysis
Afuresertib has a molecular formula of C18H17Cl2FN4OS and a molecular weight of 427.32 . It belongs to the class of organic compounds known as amphetamines and derivatives .Wissenschaftliche Forschungsanwendungen
Prostate Cancer Therapy
Clinical trials have been initiated to explore the use of Afuresertib in the treatment of prostate cancer , addressing the unmet medical needs in this area .
Ovarian Cancer Management
Afuresertib is being investigated for its potential to re-sensitize tumor cells to taxanes when used as a combination therapy, showing anti-tumor efficacy with an acceptable safety profile in ovarian cancer .
PD-1/PD-L1 Drug-Resistant Solid Tumors
It is also part of clinical trials for treating PD-1/PD-L1 drug-resistant solid tumors, aiming to overcome resistance to current treatments .
Combination Therapy with Chemotherapy
The drug has demonstrated effectiveness when combined with chemotherapy, reducing AKT activity in cancers and showing an overall response rate (ORR) of 32% with a median progression-free survival (mPFS) of 7.1 months .
Post-CDK4/6 Inhibitor Breast Cancer Treatment
Afuresertib is being evaluated for its role in the management of recurrent disease in post-CDK4/6 inhibitor settings for breast cancer, potentially as part of combination therapy with other targeted agents .
Wirkmechanismus
Target of Action
Afuresertib is a potent pan-AKT inhibitor . The primary target of Afuresertib is the AKT kinase, a key player in the PI3K/AKT pathway . This pathway is constitutively active in hematologic malignancies, providing proliferative and antiapoptotic signals and possibly contributing to drug resistance .
Mode of Action
Afuresertib functions by binding to the ATP-binding site of the AKT kinase, thereby inhibiting its activity and subsequent downstream signaling . By blocking the AKT pathway, Afuresertib induces apoptosis and inhibits cell proliferation, making it a potent anti-cancer agent .
Biochemical Pathways
The PI3K/AKT pathway is one of the signal transduction pathways most closely related to cell proliferation and apoptosis . The regulation of various downstream molecules affects the proliferation and growth of tumor cells . Afuresertib, by inhibiting AKT, disrupts this pathway, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
In a phase 1 study, Afuresertib was administered orally to patients with advanced hematologic malignancies at doses ranging from 25 to 150 mg per day . The maximum tolerated dose (MTD) was established at 125 mg per day . Maximum plasma concentrations and area under the plasma concentration-time curves from time 0 to 24 hours were generally dose proportional at >75-mg doses . The median time to peak plasma concentrations was 1.5 to 2.5 hours post dose, with a half-life of approximately 1.7 days .
Result of Action
Afuresertib has been shown to be closely related to the survival, proliferation, and apoptosis of cancer cell lines . In vivo experiments found that Afuresertib could reduce tumor volume and mass in rats . More importantly, Afuresertib demonstrated clinical activity against hematologic malignancies, including multiple myeloma .
Safety and Hazards
Afuresertib has a favorable safety profile with manageable side effects . The most frequent adverse events were nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%) . It is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Zukünftige Richtungen
Afuresertib has been used in trials studying the treatment of cancer and hematologic neoplasms . As of June 30, 2023, Laekna has initiated six clinical trials including one pivotal trial for Afuresertib (LAE002), LAE001, and LAE005 to address unmet medical needs in cancers, such as ovarian cancer, breast cancer, and prostate cancer .
Eigenschaften
IUPAC Name |
N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJRDFWMXUECEW-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2FN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146711 | |
Record name | Afuresertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1047634-63-8, 1047644-62-1 | |
Record name | GSK 2110183 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afuresertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afuresertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11648 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Afuresertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFURESERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.